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Abstract
Lactulose, a synthetic disaccharide composed of galactose and fructose, holds significant

importance in the pharmaceutical and food industries.[1] Its production, primarily through the

isomerization of lactose, presents a fascinating case study in carbohydrate chemistry, involving

a delicate interplay of reaction conditions and catalyst choice to maximize yield and purity. This

technical guide provides an in-depth exploration of the chemical and enzymatic synthesis of

lactulose, a detailed overview of its isomeric forms, and comprehensive experimental

protocols for its preparation and analysis. Quantitative data is summarized in structured tables

for comparative analysis, and key processes are visualized through logical diagrams to

facilitate a deeper understanding of the underlying principles.

Chemical Synthesis of Lactulose
The industrial production of lactulose predominantly relies on the chemical isomerization of

lactose, a readily available starting material.[2][3] This transformation is typically achieved in an

alkaline environment, a process known as the Lobry de Bruyn-Alberda van Ekenstein (Ld-AvE)

transformation.[4] This reaction proceeds through an enediol intermediate, leading to the

conversion of the aldose (lactose) to the ketose (lactulose).[4][5] However, this process can

also lead to the formation of byproducts, including epilactose, galactose, and tagatose,

necessitating careful control of reaction conditions to optimize lactulose yield and purity.[6]
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Alkaline Isomerization: Catalysts and Conditions
Various alkaline catalysts have been employed for the isomerization of lactose. The choice of

catalyst significantly impacts the reaction efficiency, yield, and the profile of impurities.

Table 1: Comparative Quantitative Data for Alkaline Isomerization of Lactulose

Catalyst
Lactose
Conc.
(% w/v)

Catalyst
Conc.

Temper
ature
(°C)

Time (h) pH
Lactulo
se Yield
(%)

Referen
ce

Sodium

Hydroxid

e

20 1 M 90 2 - >30.9 [7][8]

Sodium

Aluminat

e

35

1:1 M

ratio

(NaAlO₂:l

actose)

60 0.83 12 85.45 [9]

Sodium

Aluminat

e

20-50

(w/w)

0.5:1 -

2:1 M

ratio

(NaAlO₂:l

actose)

25-50 6-16 - 84.8 [2]

Magnesi

um Oxide
60-70

0.05-

0.2%

(w/w) of

lactose

100 0.17 - ~35-40 [10]

Calcium

Carbonat

e

4 (MCP)
12

mg/mL
96 2 >8 18-21 [11]

Experimental Protocols for Chemical Synthesis
This protocol is based on the work of Nahla T. K. et al.[7][8]

Materials: Lactose, Sodium Hydroxide (NaOH), Deionized water.
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Procedure:

Prepare a 20% (w/v) aqueous solution of lactose.

Add 1 M sodium hydroxide solution to the lactose solution.

Heat the reaction mixture to 90°C and maintain this temperature for 2 hours with stirring.

Monitor the formation of lactulose using a suitable analytical method (e.g.,

spectrophotometry or HPLC).

Cool the reaction mixture and proceed with purification steps to remove unreacted lactose,

catalyst, and byproducts.

This protocol is derived from studies by Wang et al. and a patented process.[2][9]

Materials: Lactose, Sodium Aluminate (NaAlO₂), Deionized water, Ice.

Procedure:

Prepare a 35% (w/v) aqueous solution of lactose.

Add sodium aluminate to achieve a 1:1 molar ratio with lactose.

Adjust the pH of the solution to 12.

Heat the reaction mixture to 60°C and maintain for 50 minutes with stirring.

Alternatively, for a higher concentration process, prepare a 20-50% (w/w) lactose

suspension and add a 30-40% (w/w) sodium aluminate solution. React at 25-50°C for 6-16

hours.[2]

Quench the reaction by pouring the mixture onto ice.[2]

Neutralize the solution to precipitate aluminum hydroxide, which can be removed by

filtration.[2]

The resulting lactulose solution can be further purified by deionization.[2]
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This protocol is based on a patented industrial process.[10]

Materials: Lactose, Magnesium Oxide (MgO), Sodium Hydrosulphite, Deionized water,

Ethanol.

Procedure:

Prepare a 60-70% aqueous solution of lactose.

Add magnesium oxide and sodium hydrosulphite, each at a concentration of 0.05-0.2% by

weight with respect to lactose.

Heat the solution to 100°C and maintain for approximately 10 minutes.

Cool the mixture to allow unreacted lactose to precipitate, which can be removed by

filtration.

The lactulose syrup can be further purified, and crystalline lactulose can be obtained by

crystallization from ethanol.

Enzymatic Synthesis of Lactulose
Enzymatic synthesis offers a more specific and environmentally friendly alternative to chemical

methods, often operating under milder conditions and producing fewer byproducts.[10] Two

main classes of enzymes are utilized for this purpose: β-galactosidases and cellobiose 2-

epimerases.

Biocatalysts and Reaction Parameters
Table 2: Comparative Quantitative Data for Enzymatic Synthesis of Lactulose
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Enzyme
Substra
te(s)

Enzyme
Conc.

Temper
ature
(°C)

Time (h) pH
Lactulo
se Yield
(%)

Referen
ce

β-

Galactosi

dase (K.

lactis)

10%

Lactose,

30%

Fructose

400 µL

(3000

U/mL)

per 100g

40 2 6.7 12.2 [12][13]

Cellobios

e 2-

epimeras

e (C.

saccharol

yticus)

600 g/L

Lactose

12.5

U/mL
80 2 7.5 65.1 [3]

Cellobios

e 2-

epimeras

e (C.

obsidians

is)

Lactose - 70 - 7.5 54 (ratio) [14]

Cellobios

e 2-

epimeras

e (D.

thermoph

ilum

mutant)

200 g/L

Lactose
- 80 4 7.0 64.52 [15]

Experimental Protocols for Enzymatic Synthesis
This protocol is based on the research by Zokaee et al.[12][13]

Materials: Lactose, Fructose, β-galactosidase from Kluyveromyces lactis, Phosphate buffer.

Procedure:
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Prepare a solution containing 10% (w/w) lactose and 30% (w/w) fructose in a suitable

buffer (e.g., pH 6.7 phosphate buffer).

Add β-galactosidase solution (e.g., 400 µL of 3000 U/mL enzyme solution per 100g of

sugar solution).

Incubate the reaction mixture at 40°C for 120 minutes with agitation.

The reaction involves the transfer of a galactosyl residue from lactose to fructose

(transgalactosylation).

Terminate the reaction (e.g., by heat inactivation of the enzyme) and proceed with

purification to separate lactulose from monosaccharides and unreacted substrates.

This protocol is based on the work with Caldicellulosiruptor saccharolyticus cellobiose 2-

epimerase.[3]

Materials: Lactose, Permeabilized E. coli cells containing recombinant cellobiose 2-

epimerase, Phosphate buffer.

Procedure:

Prepare a high concentration lactose solution (e.g., 600 g/L) in a phosphate buffer (e.g.,

Na₂HPO₄–NaH₂PO₄ buffer, pH 7.5).

Add the whole-cell biocatalyst (permeabilized E. coli cells) to a final concentration of 12.5

U/mL.

Incubate the reaction at 80°C for 2 hours.

This enzyme directly isomerizes lactose to lactulose and can also produce epilactose as

a byproduct.

Separate the biocatalyst (e.g., by centrifugation) and purify the lactulose from the

supernatant.

Isomeric Forms of Lactulose
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Lactulose (4-O-β-D-galactopyranosyl-D-fructose) is a disaccharide that can exist in different

isomeric forms. Understanding these forms is crucial for its analysis and for defining its purity.

The primary isomeric considerations are anomers and epimers.

Anomers: In solution, the fructose moiety of lactulose can cyclize to form either a furanose

(5-membered ring) or a pyranose (6-membered ring). Each of these cyclic forms can exist as

α and β anomers, which differ in the configuration at the anomeric carbon (C-2 of the

fructose unit).

Epimers: Epimers are diastereomers that differ in the configuration at only one chiral center.

A key epimer in the context of lactulose synthesis is epilactose, which is an epimer of

lactose at the C-2 position of the glucose unit. During the Lobry de Bruyn-Alberda van

Ekenstein transformation, the enediol intermediate can be protonated from two different

faces, leading to the formation of both the original aldose (lactose) and its C-2 epimer.[4]

Common impurities and related substances found in lactulose preparations include:

Lactose: Unreacted starting material.

Galactose: A monosaccharide that can be formed by the degradation of lactulose.[6]

Fructose: A monosaccharide component of lactulose.

Epilactose: An isomer of lactose.

Tagatose: A C-4 epimer of fructose.

Analytical Methods for Isomer Separation
High-Performance Liquid Chromatography with Refractive Index detection (HPLC-RI) and

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection

(HPAE-PAD) are powerful techniques for the separation and quantification of lactulose and its

isomers.

This protocol is a simplified representation based on the work of Nelofar et al.[16][17][18]

Instrumentation: HPLC system with a Refractive Index (RI) detector.
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Column: An amino-propyl functionalized silica column (e.g., L8 type) or a polymer-based

amino HILIC column.[19]

Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v).[16][17][18]

Flow Rate: 1.0 mL/min.[16][17][18]

Temperature: 40°C.[19]

Procedure:

Prepare standard solutions of lactulose, lactose, galactose, epilactose, and fructose.

Prepare the sample solution by dissolving the lactulose syrup or powder in the mobile

phase and filtering through a 0.45 µm filter.

Inject the standards and sample onto the HPLC system.

Identify and quantify the components based on their retention times and peak areas

compared to the standards. A typical run time is around 15 minutes.[16][17][18]

HPAE-PAD offers high sensitivity and selectivity for the direct determination of carbohydrates

without derivatization.[20]

Instrumentation: Ion chromatography system with a Pulsed Amperometric Detector (PAD)

with a gold working electrode.

Column: A high-performance anion-exchange column suitable for carbohydrate analysis

(e.g., Thermo Scientific™ Dionex™ CarboPac™ series).[6][20]

Eluent: A dilute sodium hydroxide solution, often with a gradient.

Procedure:

Prepare standard solutions of the carbohydrates of interest.

Dilute the sample in deionized water.
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Inject the standards and sample onto the HPAE-PAD system.

The carbohydrates are separated based on their acidity in the highly alkaline mobile phase

and detected electrochemically.

Visualizing the Processes
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Caption: Alkaline isomerization of lactose to lactulose.

Enzymatic Synthesis Workflows
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Caption: Enzymatic synthesis routes to lactulose.

General Experimental and Analytical Workflow
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Caption: General workflow for lactulose production.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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